Tilitriandrin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tilitriandrin involves several steps, starting with the extraction of the plant material. The primary method includes the isolation of the alkaloid through solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Tilitriandrin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various catalysts depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Tilitriandrin has several applications in scientific research:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of Tilitriandrin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
DNA Binding: Intercalating into DNA, thereby affecting transcription and replication processes.
Enzyme Inhibition: Inhibiting specific enzymes involved in cellular metabolism.
Signal Transduction Modulation: Affecting signaling pathways that regulate cell growth and apoptosis
Comparison with Similar Compounds
Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar structural features.
Magnoflorine: An alkaloid with comparable biological activities.
Nortiliacorine A: A structurally related compound isolated from the same plant
Uniqueness: Tilitriandrin is unique due to its specific molecular structure, which includes multiple aromatic rings and functional groups that contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
9,20,25-trimethoxy-15-methyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-38-12-10-23-18-33(43-4)35(40)36-34(23)28(38)16-21-6-8-30(41-2)26(14-21)25-13-20(5-7-29(25)39)15-27-24-19-32(44-36)31(42-3)17-22(24)9-11-37-27/h5-8,13-14,17-19,27-28,37,39-40H,9-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKWJOUSNXVCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120139-68-6 | |
Record name | Tilitriandrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120139686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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